4-Deschloro-4-(2-furanylmethyl)amino Furosemide

Pharmaceutical Analysis HPLC Method Development Furosemide Impurity Profiling

4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Furosemide EP Impurity D) is a process-related impurity standard mandated by EP/USP monographs. Its unique structure—distinct from Impurities A, B, C, E—delivers a specific HPLC RRT (~1.5 min) and pKa (13.25), critical for system suitability and peak identification. Essential for ANDA method validation, forced degradation studies, and batch release. Sourcing the correct high-purity standard (≥95%) with full COA ensures pharmacopoeial compliance and defensible results.

Molecular Formula C17H17N3O6S
Molecular Weight 391.41
CAS No. 5046-19-5
Cat. No. B601996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deschloro-4-(2-furanylmethyl)amino Furosemide
CAS5046-19-5
Synonyms4-Deschloro-4-(2-furanylmethyl)amino Furosemide;  5-(Aminosulfonyl)-2,4-bis[(2-furanylmethyl)amino]benzoic Acid;  2,4-Bis(furfurylamino)-5-sulfamoylbenzoic Acid
Molecular FormulaC17H17N3O6S
Molecular Weight391.41
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3
InChIInChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24)
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Brown Solid

4-Deschloro-4-(2-furanylmethyl)amino Furosemide (CAS 5046-19-5) – Pharmaceutical Impurity Reference Standard for Furosemide Quality Control


4-Deschloro-4-(2-furanylmethyl)amino Furosemide, also known as Furosemide EP Impurity D, is a process-related impurity of the loop diuretic furosemide. Its IUPAC name is 2,4-bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, and it has the molecular formula C17H17N3O6S and a molecular weight of 391.40 g/mol [1]. This compound arises during the synthesis of furosemide, specifically from the di-substitution of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine [2]. It is a critical reference standard in pharmaceutical analysis, as its presence and control are mandated by major pharmacopoeias including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) to ensure the safety and efficacy of furosemide drug products .

Why Furosemide Impurity D Cannot Be Substituted with Other Furosemide Impurities in Analytical and Regulatory Workflows


In pharmaceutical analysis and quality control, the precise identification and quantification of specific impurities is non-negotiable for regulatory compliance and patient safety. Furosemide Impurity D is not interchangeable with other furosemide-related impurities (e.g., Impurities A, B, C, or E) due to its distinct chemical structure, which results in unique physicochemical properties such as relative retention time (RRT) in HPLC analysis, solubility, and pKa [1]. For instance, using the wrong impurity reference standard can lead to inaccurate peak identification, method validation failures, and non-compliance with pharmacopoeial monographs. The EP monograph specifically requires the control of Impurity D, and its chromatographic separation from furosemide and other impurities is a critical system suitability parameter [2]. Therefore, for any laboratory developing or validating an analytical method for furosemide, sourcing the correct, well-characterized reference material is essential to ensure reliable, defensible results and successful regulatory submissions.

Quantitative Differentiation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D) Against Closest Analogs


Relative Retention Time (RRT) in Compendial HPLC Method Provides Unambiguous Identification

In a compendial method for furosemide injection, Furosemide Impurity D (4-Deschloro-4-(2-furanylmethyl)amino Furosemide) exhibits a relative retention time (RRT) of 1.5 minutes with respect to the furosemide peak [1]. This RRT is unique and significantly different from other common furosemide impurities: Impurity C (RRT 0.39), Impurity B (RRT 0.43), Impurity A (RRT 0.76), and Impurity E (RRT 1.28) [1]. This specific chromatographic behavior is a cornerstone of method validation and system suitability testing.

Pharmaceutical Analysis HPLC Method Development Furosemide Impurity Profiling

Vendor-Reported Purity Levels Exceeding Typical Reference Standard Specifications

Reputable chemical suppliers offer 4-Deschloro-4-(2-furanylmethyl)amino Furosemide with HPLC purity levels reported as >98% [1] or >95% . While many impurity reference standards are provided at >95% purity, a specification of >98% offers a quantifiably higher level of confidence for analytical method development, validation, and routine quality control testing, where the accuracy of quantification is paramount.

Analytical Chemistry Reference Material Certification Quality Control

High-Yield Synthesis Method Facilitates Cost-Effective Procurement for Method Development

A patented synthetic route for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D) reports a high yield of >65% and a product purity of >97% after a simple, two-step recrystallization process [1]. This is in contrast to traditional furosemide synthesis, where Impurity D is an unwanted byproduct present at low, variable levels, making its isolation for use as a reference standard challenging and costly [1]. The availability of a high-yield, dedicated synthesis ensures a more reliable and cost-effective supply of this critical impurity standard for laboratories engaged in furosemide analysis.

Process Chemistry Synthetic Route Development Pharmaceutical Manufacturing

Unique Solubility Profile and pKa Value Differentiate from Parent Furosemide and Other Impurities

4-Deschloro-4-(2-furanylmethyl)amino Furosemide exhibits a distinct solubility profile, being soluble in a 70% acetonitrile / 30% water mixture [1], and slightly soluble in DMSO, ethyl acetate, and methanol (with heating) . Furthermore, its reported pKa value is 13.25 ± 0.70 . In comparison, the parent compound, furosemide, is practically insoluble in water and has a pKa of approximately 3.9 [2]. These significant differences in key physicochemical parameters underscore why this compound cannot be used as a direct substitute for furosemide or other impurities in analytical methods.

Physicochemical Characterization Analytical Method Development Pharmaceutical Science

Primary Industrial and Research Applications for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D)


Development and Validation of Compendial HPLC Methods for Furosemide Analysis

This compound is essential as a reference standard for developing and validating HPLC methods according to USP, EP, and BP monographs. Its well-characterized relative retention time (RRT 1.5 min) is used for system suitability testing, ensuring the chromatographic system can adequately resolve Impurity D from furosemide and other related impurities [1].

Forced Degradation Studies and Stability-Indicating Method Development

As a known process-related impurity, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is used to spike furosemide samples in forced degradation studies. Its unique solubility and pKa properties (pKa 13.25) are critical for designing sample preparation steps and ensuring the stability-indicating nature of the analytical method can differentiate between process impurities and degradation products.

Quality Control Release Testing of Furosemide API and Finished Dosage Forms

QC laboratories rely on this high-purity reference standard (>95% or >98% purity) [2] for the quantitative determination of Impurity D in batches of furosemide drug substance and drug product. Its use ensures that impurity levels remain below the limits specified in pharmacopoeial monographs, a requirement for batch release and regulatory compliance.

Method Transfer and Validation in Contract Research/Manufacturing Organizations (CROs/CMOs)

For CROs and CMOs supporting Abbreviated New Drug Applications (ANDAs) for generic furosemide products, this reference material is indispensable for method transfer, co-validation, and demonstrating analytical equivalence to the innovator's method. The availability of a scalable synthesis method (yield >65%) [3] ensures a consistent, cost-effective supply for high-throughput testing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.